molecular formula C25H25NO6S B3531900 4-(Morpholinosulfonyl)benzyl 4-(phenoxymethyl)benzoate

4-(Morpholinosulfonyl)benzyl 4-(phenoxymethyl)benzoate

Cat. No.: B3531900
M. Wt: 467.5 g/mol
InChI Key: AYPXPSJSUINSGU-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)benzyl 4-(phenoxymethyl)benzoate is a complex organic compound with the molecular formula C25H25NO6S It is characterized by the presence of a morpholine ring, a sulfonyl group, and two benzyl groups, one of which is substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinosulfonyl)benzyl 4-(phenoxymethyl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(Morpholinosulfonyl)benzyl chloride: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with morpholine and a sulfonylating agent under controlled conditions.

    Preparation of 4-(Phenoxymethyl)benzoic acid: This intermediate is synthesized by reacting 4-hydroxybenzoic acid with benzyl chloride in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 4-(Morpholinosulfonyl)benzyl chloride with 4-(Phenoxymethyl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinosulfonyl)benzyl 4-(phenoxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(Morpholinosulfonyl)benzyl 4-(phenoxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Morpholinosulfonyl)benzyl 4-(phenoxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-(Morpholinosulfonyl)benzyl 4-(phenoxymethyl)benzoate can be compared with other similar compounds, such as:

    4-(Morpholinosulfonyl)benzyl benzoate: Lacks the phenoxymethyl group, which may affect its chemical reactivity and biological activity.

    4-(Phenoxymethyl)benzyl benzoate: Lacks the morpholinosulfonyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)methyl 4-(phenoxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO6S/c27-25(22-10-6-20(7-11-22)18-31-23-4-2-1-3-5-23)32-19-21-8-12-24(13-9-21)33(28,29)26-14-16-30-17-15-26/h1-13H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPXPSJSUINSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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